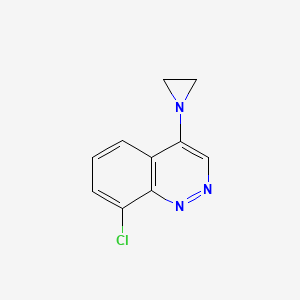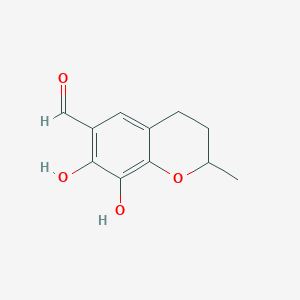
7,8-Dihydroxy-2-methylchroman-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-2-methylchroman-6-carbaldehyde is a chemical compound known for its unique structure and properties. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylchroman-6-carbaldehyde with hydroxylating agents to introduce hydroxyl groups at the 7 and 8 positions. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids as catalysts
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-2-methylchroman-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
2-Methylchroman-6-carbaldehyde: A precursor in the synthesis of 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 7 and 8 positions, which contribute to its distinct chemical reactivity and biological activity compared to other chroman derivatives .
Eigenschaften
CAS-Nummer |
94008-47-6 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
7,8-dihydroxy-2-methyl-3,4-dihydro-2H-chromene-6-carbaldehyde |
InChI |
InChI=1S/C11H12O4/c1-6-2-3-7-4-8(5-12)9(13)10(14)11(7)15-6/h4-6,13-14H,2-3H2,1H3 |
InChI-Schlüssel |
SFYLLLGAVDGGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC(=C(C(=C2O1)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



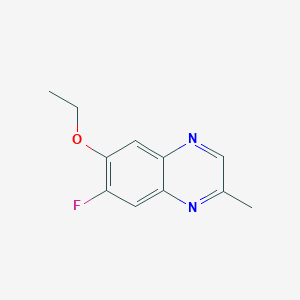
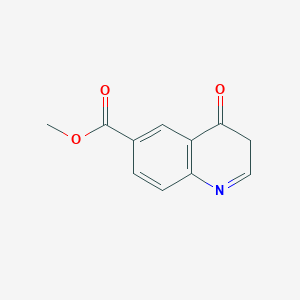
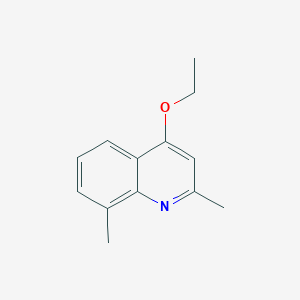
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)


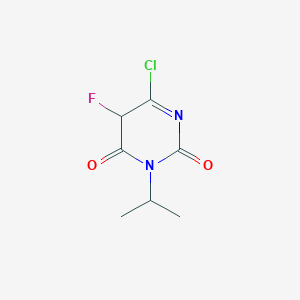
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)

![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)

